Cas no 4427-96-7 (4-Vinyl-1,3-dioxolan-2-one)
4-Vinyl-1,3-dioxolan-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Vinyl-1,3-dioxolan-2-one
- Vinyl ethylene carbonate (4-ethenyl-1,3-dioxolan-2-one)
- Vinyl Ethylene Carbonate
- 2-Oxo-4-vinyl-1,3-dioxolane
- 2-Oxo-4-vinyl-1,3-dioxolaneVinylethylene Carbonate
- 4-Ethenyl-1,3-dioxolan-2-one
- 4-Vinyl-[1,3]dioxolan-2-on
- 4-vinyl-[1,3]dioxolan-2-one
- 4-VINYL-1 3-DIOXOLAN-2-ONE 99
- Vanadyl acetylacetonate
- VEC
- Vinylethylene Carbonate
- 1,3-Dioxolan-2-one, 4-ethenyl-
- AK106230
- 4-Vinyl-1,3-dioxolan-2-one, stabilized with 0.1% hydroquinone
- VEC;
- KSC383E5N
- 4-vinyl-1,3-dioxaolane-2-one
- EBD10426
- FCH1114941
- AX8100518
- AB0009731
- EN300-7374804
- MFCD00143315
- FT-0635291
- BJWMSGRKJIOCNR-UHFFFAOYSA-N
- CS-W011250
- SCHEMBL48013
- DTXSID60883553
- AS-11362
- 4-Vinyl-1,3-dioxolan-2-one, 99%
- 4427-96-7
- AKOS015891117
- DB-051205
-
- MDL: MFCD00143315
- Inchi: 1S/C5H6O3/c1-2-4-3-7-5(6)8-4/h2,4H,1,3H2
- InChI Key: BJWMSGRKJIOCNR-UHFFFAOYSA-N
- SMILES: O1C(=O)OCC1C=C
Computed Properties
- Exact Mass: 114.03200
- Monoisotopic Mass: 114.032
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 119
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1
- Topological Polar Surface Area: 35.5
Experimental Properties
- Color/Form: Not determined
- Density: 1.188 g/mL at 25 °C(lit.)
- Boiling Point: 122°C/10mmHg(lit.)
- Flash Point: Degrees Fahrenheit:204.8°F
Degrees Celsius:96°C - Refractive Index: n20/D 1.45(lit.)
- Water Partition Coefficient: Insoluble in water.
- PSA: 35.53000
- LogP: 0.70780
- Solubility: Not determined
4-Vinyl-1,3-dioxolan-2-one Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301,H319
- Warning Statement: P301+P310,P305+P351+P338
- Hazardous Material transportation number:UN 2810 6.1/PG 3
- WGK Germany:1
- Hazard Category Code: 25
- Safety Instruction: S45
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:III
- TSCA:Yes
- Storage Condition:0-10°C
- Safety Term:S45
- Risk Phrases:R25
4-Vinyl-1,3-dioxolan-2-one Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Vinyl-1,3-dioxolan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V820438-500g |
4-Vinyl-1,3-dioxolan-2-one |
4427-96-7 | 99% | 500g |
1,400.00 | 2021-05-17 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | V0114-100G |
4-Vinyl-1,3-dioxolan-2-one |
4427-96-7 | >98.0%(GC) | 100g |
¥980.00 | 2023-09-07 | |
| TRC | V757050-250mg |
4-Vinyl-1,3-dioxolan-2-one |
4427-96-7 | 250mg |
$ 50.00 | 2022-06-02 | ||
| TRC | V757050-500mg |
4-Vinyl-1,3-dioxolan-2-one |
4427-96-7 | 500mg |
$ 65.00 | 2022-06-02 | ||
| TRC | V757050-2.5g |
4-Vinyl-1,3-dioxolan-2-one |
4427-96-7 | 2.5g |
$ 80.00 | 2022-06-02 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017665-100g |
4-Vinyl-1,3-dioxolan-2-one |
4427-96-7 | 99% | 100g |
¥228 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017665-25g |
4-Vinyl-1,3-dioxolan-2-one |
4427-96-7 | 99% | 25g |
¥59 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V13800-25g |
4-Vinyl-1,3-dioxolan-2-one |
4427-96-7 | 98% | 25g |
¥49.0 | 2023-09-06 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V13800-100g |
4-Vinyl-1,3-dioxolan-2-one |
4427-96-7 | 98% | 100g |
¥165.0 | 2023-09-06 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V107647-5g |
4-Vinyl-1,3-dioxolan-2-one |
4427-96-7 | 99% | 5g |
¥47.90 | 2023-08-31 |
4-Vinyl-1,3-dioxolan-2-one Suppliers
4-Vinyl-1,3-dioxolan-2-one Related Literature
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Nelly Ntumba Tshibalonza,Romaric Gérardy,Zouheir Alsafra,Gauthier Eppe,Jean-Christophe M. Monbaliu Green Chem. 2018 20 5147
-
Hye-In Ahn,Jong-Un Park,Zi Xuan,Ju Hyun Kim Org. Biomol. Chem. 2020 18 9826
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Romaric Gérardy,Julien Estager,Patricia Luis,Damien P. Debecker,Jean-Christophe M. Monbaliu Catal. Sci. Technol. 2019 9 6841
-
Yuwen Yang,Weibo Yang Chem. Commun. 2018 54 12182
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Jian Sun,Xiaoqian Yao,Weiguo Cheng,Suojiang Zhang Green Chem. 2014 16 3297
Additional information on 4-Vinyl-1,3-dioxolan-2-one
Introduction to 4-Vinyl-1,3-dioxolan-2-one (CAS No. 4427-96-7)
4-Vinyl-1,3-dioxolan-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 4427-96-7, is a versatile heterocyclic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical chemistry. This compound belongs to the dioxolane family, characterized by a three-membered oxygen-containing ring fused to a vinyl group. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals.
The structure of 4-Vinyl-1,3-dioxolan-2-one consists of a five-membered ring containing two oxygen atoms and a vinyl side chain attached to the second carbon atom. This configuration imparts reactivity that is useful in forming carbon-carbon bonds, making it a valuable building block in synthetic chemistry. The presence of the double bond and the oxygen atoms allows for diverse chemical transformations, including addition reactions, epoxide ring openings, and cyclizations.
In recent years, 4-Vinyl-1,3-dioxolan-2-one has been explored in various research areas due to its potential applications. One notable area is in the synthesis of pharmaceutical intermediates. The compound’s ability to undergo facile functionalization has made it a popular choice for constructing complex molecular frameworks. For instance, it has been utilized in the preparation of nonsteroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents where its dioxolane core can be modified to enhance pharmacological properties.
Moreover, 4-Vinyl-1,3-dioxolan-2-one has found applications in the development of agrochemicals. Researchers have leveraged its reactivity to create novel herbicides and fungicides that exhibit improved efficacy and environmental compatibility. The compound’s ability to form stable derivatives with various functional groups has been instrumental in designing molecules that target specific biological pathways in pests and pathogens.
Recent advancements in green chemistry have also highlighted the importance of 4-Vinyl-1,3-dioxolan-2-one as a sustainable building block. Its use in catalytic processes that minimize waste and energy consumption aligns with the growing emphasis on environmentally friendly synthetic methodologies. For example, studies have demonstrated its role in catalytic asymmetric synthesis, where it serves as a precursor for enantiomerically pure compounds without the need for harsh conditions or excessive reagents.
The pharmaceutical industry has been particularly interested in exploring the potential of 4-Vinyl-1,3-dioxolan-2-one as a scaffold for drug discovery. Its structural motif is present in several known bioactive molecules, suggesting that derivatives of this compound may exhibit therapeutic benefits. Current research is focused on modifying its functional groups to optimize pharmacokinetic profiles and reduce side effects. Additionally, computational modeling techniques are being employed to predict how different modifications will affect biological activity.
In the realm of material science, 4-Vinyl-1,3-dioxolan-2-one has been investigated for its potential use in polymer synthesis. Its incorporation into polymer backbones can impart unique properties such as enhanced flexibility or biodegradability. These attributes are particularly relevant for developing medical implants and biodegradable packaging materials that meet stringent industry standards.
The chemical reactivity of 4-Vinyl-1,3-dioxolan-2-one allows for diverse transformations that make it an attractive candidate for synthetic applications. For example, it can undergo addition reactions with nucleophiles at the double bond, leading to the formation of new functional groups. This property is exploited in cross-coupling reactions where it serves as a precursor for more complex molecules. Additionally, its epoxide-like character enables ring-opening reactions that are useful in constructing cyclic structures.
Recent studies have also explored the role of 4-Vinyl-1,3-dioxolan-2-one in bioconjugation chemistry. Its ability to link with biomolecules such as peptides and proteins has opened new avenues for drug delivery systems and diagnostic tools. By incorporating this compound into molecular frameworks, researchers aim to develop targeted therapies that improve patient outcomes while minimizing systemic exposure.
The industrial production of 4-Vinyl-1,3-dioxolan-2-one has seen significant advancements in recent years. Process optimization efforts have focused on improving yield and reducing costs without compromising purity. These improvements are crucial for ensuring that pharmaceutical and agrochemical manufacturers can access sufficient quantities of this intermediate at competitive prices.
In conclusion,4-Vinyl-1,3-dioxolan-2-one (CAS No. 4427-96-7) is a multifaceted compound with broad applications across multiple industries. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists working on pharmaceuticals, agrochemicals, materials science, and green chemistry initiatives. As research continues to uncover new uses for this compound,4-Vinyl-1,3-dioxolan-2-one is poised to remain at the forefront of chemical innovation.
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